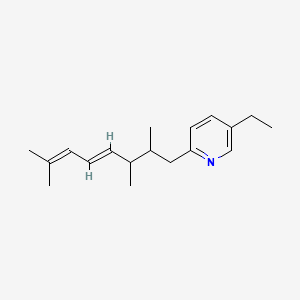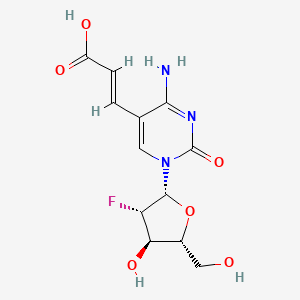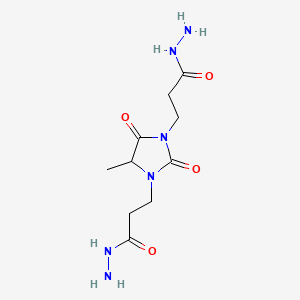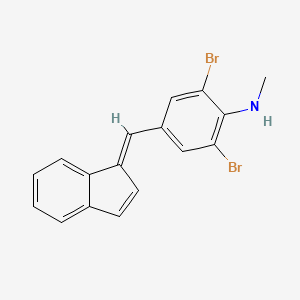
2-(2,6-Dibromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC405112, also known by its chemical formula C17H14Br2N2, is a compound with significant interest in various scientific fields. It has a molecular weight of 406.12 and an exact mass of 403.9524
Analyse Des Réactions Chimiques
NSC405112 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the oxidation of aromatic amines . The major products formed from these reactions can include quaternary ammonium cations, which are significant in drug development and other chemical applications.
Applications De Recherche Scientifique
NSC405112 has a wide range of scientific research applications. In chemistry, it is studied for its reactivity and potential use in synthesizing other complex molecules. In biology and medicine, the compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and other therapeutic applications. Its industrial applications include its use in the synthesis of materials with specific properties, such as those required in advanced manufacturing processes.
Mécanisme D'action
The mechanism of action of NSC405112 involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
NSC405112 can be compared with other similar compounds that contain bromine and nitrogen atoms. These similar compounds may include other brominated aromatic amines or nitrogen-containing heterocycles. The uniqueness of NSC405112 lies in its specific molecular structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.
Conclusion
NSC405112 is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a subject of interest for chemists, biologists, and materials scientists. Further research into its synthesis, reactivity, and applications will continue to uncover new possibilities for its use in various fields.
Propriétés
Numéro CAS |
7496-24-4 |
|---|---|
Formule moléculaire |
C17H14Br2N2 |
Poids moléculaire |
406.1 g/mol |
Nom IUPAC |
(Z)-2-(2,6-dibromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14Br2N2/c1-21(2)14-8-6-12(7-9-14)10-13(11-20)17-15(18)4-3-5-16(17)19/h3-10H,1-2H3/b13-10+ |
Clé InChI |
ZILMSJOTOQOOPU-JLHYYAGUSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=CC=C2Br)Br |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=CC=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















